molecular formula C9H18O B13219772 4,4-Dimethylcycloheptan-1-ol

4,4-Dimethylcycloheptan-1-ol

Cat. No.: B13219772
M. Wt: 142.24 g/mol
InChI Key: AHTKROFORNYYSL-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptan-1-ol is an organic compound with the molecular formula C9H18O It is a cycloheptanol derivative characterized by the presence of two methyl groups at the 4th position of the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4,4-Dimethylcycloheptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and pressure at 1-2 atm.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Dimethylcycloheptanone in a high-pressure reactor. The process is optimized to achieve high yield and purity, often utilizing advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4-Dimethylcycloheptanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 4,4-Dimethylcycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 4,4-Dimethylcycloheptanone.

    Reduction: 4,4-Dimethylcycloheptane.

    Substitution: 4,4-Dimethylcycloheptyl chloride.

Scientific Research Applications

4,4-Dimethylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of cycloheptane derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

    4,4-Dimethylcyclohexan-1-ol: A cyclohexanol derivative with similar structural features but a different ring size.

    4,4-Dimethylcyclohex-2-en-1-ol: A cyclohexenol derivative with a double bond in the ring.

Comparison: 4,4-Dimethylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4,4-dimethylcycloheptan-1-ol

InChI

InChI=1S/C9H18O/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3

InChI Key

AHTKROFORNYYSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)O)C

Origin of Product

United States

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